2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-methoxyphenyl)acetamide
Description
2-{[2-(Azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-methoxyphenyl)acetamide (C₂₀H₂₆N₄O₃, molecular weight 370.45 g/mol) is a pyrimidine-linked acetamide derivative characterized by a central pyrimidinyl core substituted with an azepane (7-membered cyclic amine) and a methyl group. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors with hydrophobic and hydrogen-bonding recognition sites.
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-15-12-19(23-20(21-15)24-10-5-3-4-6-11-24)27-14-18(25)22-16-8-7-9-17(13-16)26-2/h7-9,12-13H,3-6,10-11,14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGBFRDNIBPRNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-methoxyphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the azepane ring, followed by the introduction of the pyrimidine ring. The final step involves the coupling of the methoxyphenyl group to the acetamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azepane and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions—such as temperature, solvent choice, and catalysts—are optimized to maximize yield and purity. Common reagents used in its synthesis include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
-
Medicinal Chemistry
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits moderate to strong activity against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and E. coli .
- Anticancer Properties : Research indicates potential anticancer activities due to its structural features that may allow it to interfere with cancer cell proliferation and survival .
- Neuropharmacology : The ability of the compound to cross the blood-brain barrier suggests potential applications in treating neurological disorders .
-
Biological Activity
- The compound's unique arrangement of functional groups enhances its interaction with biomolecules, making it a subject of interest for studying enzyme inhibition and receptor binding .
- It has been investigated for its potential as an anti-inflammatory agent due to its ability to modulate inflammatory pathways .
-
Chemical Research
- As a reagent in organic synthesis, it serves as a building block for more complex molecules, facilitating the development of new chemical entities with desired biological activities .
- Its role in structure-activity relationship (SAR) studies helps researchers understand how modifications to its structure can enhance or diminish biological activity.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of various acetamide derivatives found that 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-methoxyphenyl)acetamide exhibited significant activity against Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for further development .
Case Study 2: Anticancer Activity
In vitro studies conducted on cancer cell lines demonstrated that this compound could induce apoptosis in specific cancer types. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Functional and Pharmacological Differences
Bioactivity and Target Specificity
- Target Compound : The pyrimidinyl-azepane scaffold is associated with kinase inhibition (e.g., cyclin-dependent kinases) due to its planar heterocyclic core and nitrogen-rich structure. The 3-methoxyphenyl group may enhance blood-brain barrier permeability compared to polar substituents .
- N-(6-Trifluoromethylbenzothiazole-2-yl) Analog : The trifluoromethylbenzothiazole moiety confers metabolic stability and increased lipophilicity, making it suitable for hydrophobic target binding. However, its lower synthetic yield (26%) highlights scalability challenges .
- RS194B: The hydroxyimino group enables nucleophilic reactivation of acetylcholinesterase inhibited by organophosphates, a mechanism distinct from the target compound’s presumed enzyme inhibition .
Commercial and Research Status
Solubility and Stability
- The 3-methoxyphenyl group in the target compound improves aqueous solubility compared to halogenated analogs (e.g., N-(3-chloro-4-fluorophenyl) derivatives) .
- Safety data for structurally similar N-(3-amino-4-methoxyphenyl)acetamide emphasize standard laboratory precautions (e.g., avoiding inhalation), suggesting analogous handling for the target compound .
Research Implications
The target compound’s hybrid pyrimidinyl-azepane-acetamide architecture positions it as a versatile candidate for optimizing kinase inhibitors or GPCR modulators. Comparative analysis with benzothiazole and hydroxyimino analogs highlights trade-offs between metabolic stability, synthetic feasibility, and target engagement.
Biological Activity
The compound 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-methoxyphenyl)acetamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- Molecular Formula: C21H28N4O2
- Molecular Weight: 368.4726 g/mol
- CAS Number: 1226446-98-5
The compound features a pyrimidine ring, an azepane moiety, and an acetamide group, which are critical for its biological activity.
Structural Representation
| Component | Description |
|---|---|
| Pyrimidine Ring | Contains nitrogen atoms contributing to reactivity |
| Azepane Group | Provides structural diversity |
| Acetamide Functional Group | Enhances solubility and biological interaction |
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity: Preliminary studies indicate that derivatives of acetamide structures can show significant antimicrobial properties against both gram-positive and gram-negative bacteria. The presence of specific substituents on the aromatic rings enhances this activity .
- Anti-inflammatory Effects: Similar compounds have been identified as broad-spectrum chemokine inhibitors, suggesting that this compound may also possess anti-inflammatory properties. The metabolic pathways leading to its activity have been explored, indicating stability in vivo .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the azepane and pyrimidine components can significantly alter the biological efficacy of the compound:
- Substituent Variations: The introduction of electron-withdrawing groups at specific positions on the aromatic rings has been linked to enhanced potency. For instance, meta-substitutions have shown to achieve the most potent minimum inhibitory concentration (MIC) values against various pathogens .
Case Studies
- Antimicrobial Screening:
- Inflammatory Response Modulation:
Synthetic Routes
The synthesis typically involves:
- Formation of the Pyrimidine Ring: This can be achieved through condensation reactions involving β-diketones and guanidine derivatives.
- Introduction of Azepane: Nucleophilic substitution reactions are employed to incorporate the azepane moiety.
- Acetamide Group Attachment: Acylation reactions introduce the acetamide functional group.
Industrial Production Methods
For large-scale production, automated reactors are used to optimize yield and purity while minimizing by-products. Continuous flow processes are also explored to enhance efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
